

Characterization of Triisopropylsilane: A Technical Guide to its Spectroscopic Data

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Compound of Interest

Compound Name: *Triisopropylsilane*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data essential for the characterization of **triisopropylsilane**. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, offering a valuable resource for its identification and quality control in research and development settings.

Spectroscopic Data Summary

The structural elucidation of **triisopropylsilane**, a sterically hindered organosilane, relies heavily on ^1H NMR, ^{13}C NMR, and IR spectroscopy. The quantitative data obtained from these techniques are summarized below.

Table 1: ^1H NMR Spectroscopic Data for **Triisopropylsilane** in CDCl_3

Protons	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Si-H	~3.6 - 3.8	Nonet (Multiplet)	-
Si-CH(CH ₃) ₂	~1.1 - 1.3	Multiplet	See Note 1
Si-CH(CH ₃) ₂	~1.0 - 1.1	Doublet	~7.0 - 7.5

Note 1: The methine protons (CH) exhibit a complex multiplet due to coupling with the adjacent methyl protons and the silicon-bound proton. The coupling between the methine and methyl protons can lead to second-order spectral effects, where the simple septet is not observed, especially when the chemical shift difference between them is small compared to the coupling constant.[1]

Table 2: ^{13}C NMR Spectroscopic Data for **Triisopropylsilane** in CDCl_3

Carbon	Chemical Shift (δ , ppm)
Si-CH(CH ₃) ₂	~11.0 - 12.0
Si-CH(CH ₃) ₂	~18.0 - 19.0

Table 3: IR Absorption Data for **Triisopropylsilane** (Liquid Film)

Wavenumber (cm ⁻¹)	Vibrational Mode Assignment	Intensity
~2945	C-H asymmetric stretching	Strong
~2865	C-H symmetric stretching	Strong
~2110	Si-H stretching	Strong
~1465	C-H bending (CH ₃)	Medium
~1385	C-H bending (CH ₃)	Medium
~1015	Si-C stretching	Strong
~880	C-H out-of-plane bending	Medium
~670	Si-C bending	Medium

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accuracy.

2.1. NMR Spectroscopy

Given that **triisopropylsilane** can be sensitive to moisture, appropriate handling techniques are recommended.

- Sample Preparation:

- In a clean, dry vial, dissolve approximately 10-20 mg of **triisopropylsilane** in ~0.6 mL of deuterated chloroform (CDCl_3). The use of a deuterated solvent is essential for the spectrometer's lock system.
- If the sample contains any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
- Cap the NMR tube securely. For prolonged storage or for highly sensitive samples, sealing the cap with parafilm is advisable.

- Instrument Parameters:

- Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl_3 . Perform automatic or manual shimming to optimize the magnetic field homogeneity and achieve sharp, symmetrical peaks.
- ^1H NMR Acquisition:
 - Pulse Sequence: A standard single-pulse sequence is typically sufficient.
 - Number of Scans: 8 to 16 scans are generally adequate for a good signal-to-noise ratio.
 - Spectral Width: A spectral width of approximately 15 ppm, centered around 5 ppm, is appropriate.
 - Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.
- ^{13}C NMR Acquisition:
 - Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon.

- Number of Scans: Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 128 to 1024) is required.
- Spectral Width: A spectral width of approximately 250 ppm is standard.
- Relaxation Delay: A relaxation delay of 2-5 seconds is typically used.

2.2. IR Spectroscopy (ATR-FTIR)

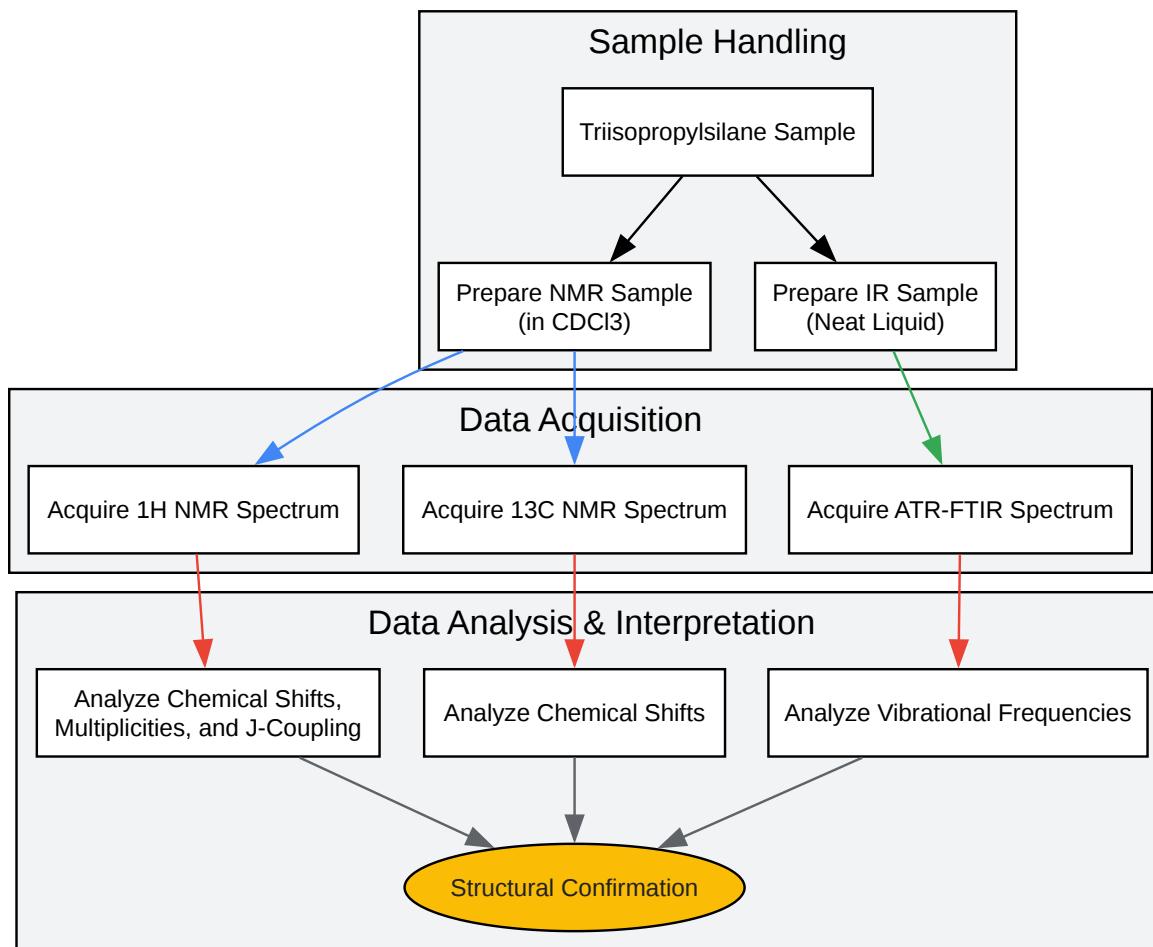
Attenuated Total Reflectance (ATR) is a convenient technique for analyzing liquid samples like **triisopropylsilane**.

- Sample Preparation and Measurement:
 - Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Clean the crystal surface with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
 - Acquire a background spectrum of the clean, dry ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO_2 and water vapor).
 - Place a small drop of **triisopropylsilane** directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
 - Acquire the sample spectrum. Typically, 16 to 32 scans at a resolution of 4 cm^{-1} are sufficient.
 - After the measurement, clean the ATR crystal thoroughly with a solvent-moistened soft tissue.

Visualizations

Diagram 1: Spectroscopic Characterization Workflow

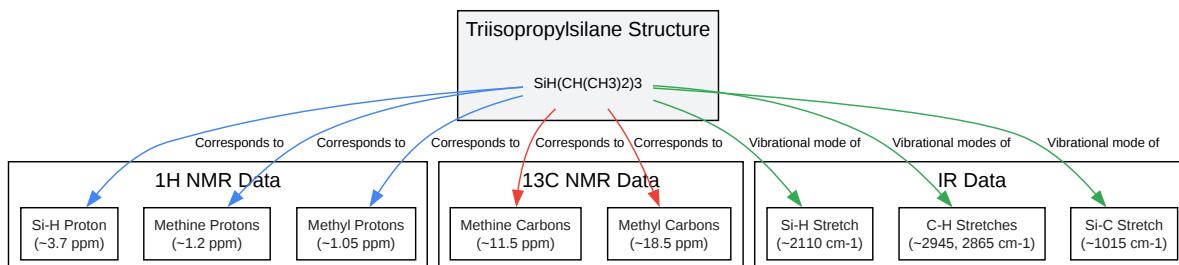
Workflow for Spectroscopic Characterization of Triisopropylsilane

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Caption: A logical workflow for the characterization of **triisopropylsilane**.

Diagram 2: Structural Information from Spectroscopic Data

Structural Insights from Spectroscopic Data of Triisopropylsilane

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Caption: Correlation of spectroscopic data to the structure of **triisopropylsilane**.

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References

- 1. ATR-FTIR Spectroscopy, a New Non-Destructive Approach for the Quantitative Determination of Biogenic Silica in Marine Sediments - PMC [pmc.ncbi.nlm.nih.gov]
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